Usaramine N-oxide

Chinese Name
光萼野百合碱氮氧化物
English Name
Usaramine N-oxide
标识符
CAS No.
117020-54-9
Molecular Formula
C18H25NO7
Molecular Weight
367.3980
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
367.3980
druglikeness.valid
TPSA
TPSA
116.1200
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
-0.9771
druglikeness.valid
LogD
LogD
-0.9766
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
140.0428
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
2.3527
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
48.9985
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
1.2
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.9519
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
5.8392
druglikeness.valid
MRTD
MRTD
否
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
类风湿性关节炎
Rheumatoid arthritis
Corresponding Targets:
炎症性疾病
Inflammatory disease
Corresponding Targets:
肝纤维化
Liver fibrosis
Corresponding Targets:
抗肿瘤
Antitumor
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
Plant Sources
相关化合物

2''-O-没食子酰基金丝桃苷
2''-O-Galloylhyperin
CAS号:53209-27-1
分子式:C28H24O16
分子量:616.4840

原人参二醇
20(S)-Protopanaxadiol
CAS号:30636-90-9
分子式:C30H52O3
分子量:460.7430

2'-乙酰基毛蕊花糖苷
2'-Acetylacteoside
CAS号:94492-24-7
分子式:C31H38O16
分子量:666.6290

3,3’-O-二甲基鞣花酸
3,3'-Di-O-methylellagic acid
CAS号:2239-88-5
分子式:C16H10O8
分子量:330.2480

3β-乙酰氧基-7,25-甘遂二烯-24(R)-醇
3beta-acetoxy-eupha- 7,25-dien-24(R)-ol
CAS号:1352001-09-2
分子式:C32H52O3
分子量:484.7650

丁烯基苯酞
3-Butylidenephthalide
CAS号:551-08-6
分子式:C12H12O2
分子量:188.2260